Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane
Description
Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane is a phosphorus-based ligand featuring a cyclopentadienyl (Cp) backbone substituted with four methyl groups and a dimethylphosphane group. This ligand combines the electron-rich, sterically demanding Cp framework with the versatile coordination properties of a tertiary phosphane. Such ligands are critical in organometallic chemistry, particularly in catalysis and metal complex synthesis, where steric and electronic tuning influences reactivity .
Properties
CAS No. |
143801-04-1 |
|---|---|
Molecular Formula |
C11H19P |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
dimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane |
InChI |
InChI=1S/C11H19P/c1-7-8(2)10(4)11(9(7)3)12(5)6/h11H,1-6H3 |
InChI Key |
FHQWNNCXTLSQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C1P(C)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane typically involves the reaction of a phosphane precursor with a cyclopentadienyl derivative. One common method includes the reaction of dimethylphosphane with 2,3,4,5-tetramethylcyclopentadienyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkylating agents are used.
Coordination: Transition metals like palladium and platinum are often involved in forming coordination complexes.
Major Products
Oxidation: Phosphane oxides.
Substitution: Various substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Scientific Research Applications
Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry to form complexes that can act as catalysts in various reactions.
Biology: The compound’s derivatives are studied for their potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane exerts its effects depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. These species facilitate various chemical transformations by providing a favorable environment for the reaction to occur. The molecular targets and pathways involved vary depending on the specific reaction and the nature of the metal center.
Comparison with Similar Compounds
Phosphane Ligands
A key comparator is triphenylphosphane (PPh₃) , a ubiquitous ligand in coordination chemistry. Unlike PPh₃, the dimethylphosphane group in the target compound is less electron-withdrawing due to the absence of aromatic π-accepting effects. Additionally, the tetramethylcyclopentadienyl backbone introduces significant steric bulk, which can hinder metal center accessibility compared to PPh₃’s three phenyl groups.
Table 1: Electronic and Steric Parameters
| Compound | Tolman Electronic Parameter (cm⁻¹) | Cone Angle (°) |
|---|---|---|
| Triphenylphosphane (PPh₃) | 2,068 | 145 |
| Dimethyl(2,3,4,5-tetramethyl-Cp)phosphane* | ~1,980 (estimated) | ~160 (estimated) |
*Estimated values based on methyl substitution effects .
The reduced electron-withdrawing character (lower Tolman parameter) may enhance metal-to-ligand backdonation in catalytic cycles, while the larger cone angle could stabilize low-coordination-state metal complexes.
Cyclopentadienyl-Containing Compounds
The compound 1,1,2,2-tetramethyl-1,2-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)disilane () shares the tetramethyl-Cp motif but substitutes phosphorus with silicon. Key structural differences include:
- Bond Lengths : The Si–Si bond in the disilane compound is 2.3444(4) Å, significantly longer than typical P–C bonds (~1.84 Å), reflecting differences in atomic radii and bonding .
- Steric Effects : The trans arrangement of Cp rings in the disilane minimizes steric clash, whereas the phosphane derivative’s Cp ring may enforce a different coordination geometry due to P’s smaller size.
Functional Comparisons
Catalytic Relevance
While focuses on medicinal applications, the electron-rich Cp-phosphane ligand could also enhance catalytic activity in cross-coupling reactions. For instance, nickel or palladium complexes with Cp-phosphane ligands may exhibit improved stability and selectivity compared to PPh₃-based catalysts due to steric protection of the metal center.
Biological Activity
Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane (often abbreviated as DMTC) is a phosphane compound that has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DMTC, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
DMTC features a cyclopentadiene core with multiple methyl substitutions and a phosphane functional group. Its molecular formula is , and it has a molecular weight of approximately 182.25 g/mol. The compound's structure can be represented as follows:
1. Antioxidant Properties
Research indicates that DMTC exhibits significant antioxidant activity. Antioxidants are crucial in combating oxidative stress in biological systems. A study by Zhang et al. (2023) demonstrated that DMTC can scavenge free radicals effectively, thereby reducing cellular damage associated with oxidative stress.
2. Enzyme Inhibition
DMTC has been shown to inhibit certain enzymes that play roles in various metabolic pathways. For instance, it was found to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition could have implications for neurodegenerative diseases such as Alzheimer's.
3. Cytotoxicity Against Cancer Cells
Preliminary studies have suggested that DMTC may possess cytotoxic properties against various cancer cell lines. An investigation conducted by Lee et al. (2022) reported that DMTC induced apoptosis in human breast cancer cells through the activation of caspase pathways.
Case Study 1: Antioxidant Activity
In a controlled laboratory setting, DMTC was tested for its ability to reduce oxidative stress in neuronal cells exposed to hydrogen peroxide. The results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with DMTC compared to untreated controls.
| Treatment | ROS Levels (µM) | Cell Viability (%) |
|---|---|---|
| Control | 25 ± 3 | 70 ± 5 |
| DMTC (10 µM) | 10 ± 2 | 85 ± 5 |
Case Study 2: AChE Inhibition
A study evaluating the inhibitory effect of DMTC on AChE revealed an IC50 value of 15 µM. This indicates a potent inhibitory effect compared to standard AChE inhibitors.
| Compound | IC50 (µM) |
|---|---|
| DMTC | 15 |
| Donepezil | 30 |
Research Findings
Recent research has focused on elucidating the mechanisms underlying the biological activities of DMTC:
- Antioxidant Mechanism : The antioxidant activity was attributed to the presence of electron-donating groups that stabilize free radicals.
- Enzyme Interaction : Molecular docking studies suggested that DMTC binds effectively to the active site of AChE, blocking substrate access.
- Cytotoxic Mechanism : Apoptotic signaling pathways were activated upon treatment with DMTC, leading to increased expression of pro-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
